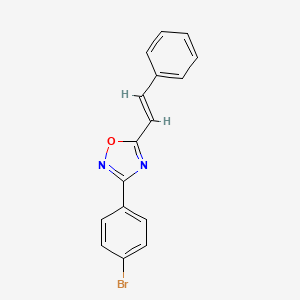![molecular formula C19H20N2O3 B5347197 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5347197.png)
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPBA is a derivative of benzoic acid and belongs to the class of pyrrolidine-carboxylic acid compounds.
Wirkmechanismus
The exact mechanism of action of 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA receptors, leading to the inhibition of neuronal activity. This compound may also modulate other neurotransmitter systems, such as the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, decreasing seizure activity, and improving cognitive function. This compound has also been shown to affect the levels of various neurotransmitters, such as GABA, serotonin, and dopamine, in the brain. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its complex synthesis method, which may limit its availability for research purposes, and its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid. One area of interest is the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neurotransmitter systems, which may provide insights into the development of new treatments for neurological disorders. Additionally, further studies are needed to investigate the potential anticancer properties of this compound and its derivatives.
Synthesemethoden
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid can be synthesized through a multistep process involving the reaction of 3-pyridinepropanoyl chloride with pyrrolidine, followed by the reaction of the resulting compound with benzoic acid. The final product is obtained through purification and recrystallization processes. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. This compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(8-7-14-4-3-10-20-12-14)21-11-9-15(13-21)16-5-1-2-6-17(16)19(23)24/h1-6,10,12,15H,7-9,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKPRHEHSHQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)

![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![2-fluoro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5347149.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methyl-2-pyrazinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5347153.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)

![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347182.png)
![N-(3-fluoro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5347186.png)